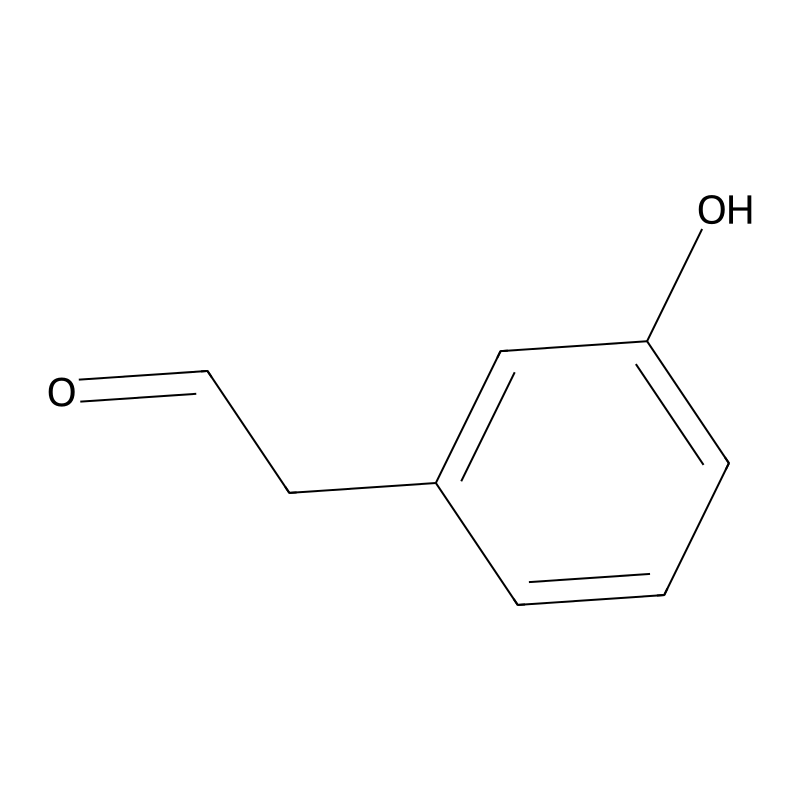

2-(3-Hydroxyphenyl)acetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Hydroxyphenyl)acetaldehyde, also known as 3-hydroxytyrosinaldehyde, is a phenylpropanoid compound with the molecular formula CHO. This compound is characterized by a hydroxyl group attached to a phenyl ring and an aldehyde functional group. It is found in various plants, including olives, grapes, and apples, and is noted for its potential therapeutic effects. The compound has a melting point of 81-83°C and a boiling point of 127°C, with limited solubility in water (0.053 g/100 mL) .

- Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

- Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

- Condensation: It can react with amines to form imines or with alcohols to create hemiacetals and acetals .

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 2-(3-Hydroxyphenyl)acetaldehyde exhibits significant biological activities:

- Anti-inflammatory Properties: It has been shown to reduce the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Antioxidant Activity: The compound scavenges free radicals in vitro, indicating its role as an antioxidant.

- Antitumor Effects: Studies demonstrate that it inhibits the growth of various cancer cell lines, including those from breast, lung, prostate, and colon cancers .

These properties underscore its potential therapeutic applications.

The synthesis of 2-(3-Hydroxyphenyl)acetaldehyde primarily involves the oxidation of tyrosol, a phenolic compound found in plants. Various methods can be employed for this oxidation:

- Enzymatic Reactions: Utilizing enzymes for selective oxidation.

- Chemical Oxidants: Employing agents like potassium permanganate or chromium trioxide.

- Photochemical Methods: Using light to drive the oxidation process.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, infrared (IR) spectroscopy, and UV-visible spectroscopy are essential for confirming the structure and purity of the synthesized compound .

2-(3-Hydroxyphenyl)acetaldehyde has several applications:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may serve as a lead compound for drug development targeting inflammatory diseases and cancer.

- Food Industry: Its presence in fruits suggests potential applications as a natural preservative or flavoring agent.

- Cosmetics: The antioxidant properties make it suitable for formulations aimed at skin protection .

Studies on the interactions of 2-(3-Hydroxyphenyl)acetaldehyde with biological targets have revealed:

- Enzyme Modulation: The compound may affect enzyme activity related to inflammation and oxidative stress.

- Cell Signaling Pathways: It appears to influence pathways associated with cell proliferation and apoptosis in cancer cells.

Further research is needed to fully elucidate these interactions and their implications for therapeutic use .

Several compounds share structural or functional similarities with 2-(3-Hydroxyphenyl)acetaldehyde:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxyphenylacetaldehyde | Hydroxyl group on phenyl ring | Stronger antioxidant activity |

| Tyrosol | Similar phenolic structure | Found predominantly in olives |

| Vanillin | Aromatic aldehyde | Known flavoring agent |

| Caffeic Acid | Hydroxycinnamic acid derivative | Exhibits strong anti-inflammatory effects |

2-(3-Hydroxyphenyl)acetaldehyde is unique due to its specific combination of hydroxyl and aldehyde functionalities, which contribute to its distinct biological activities compared to these similar compounds .